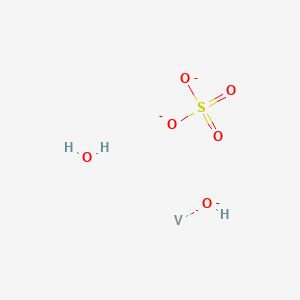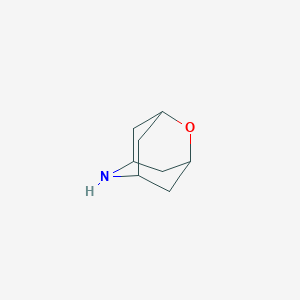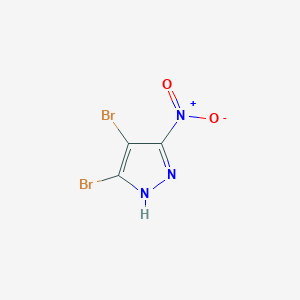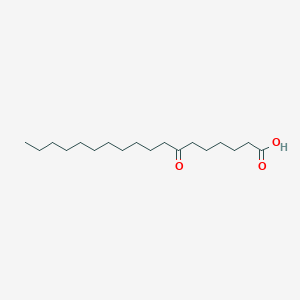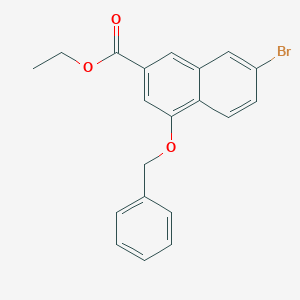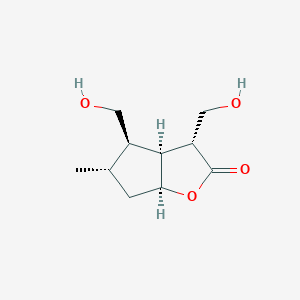![molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5](/img/structure/B169433.png)
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Descripción general
Descripción
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol1. It is also known as "4’‘- (Pentyloxy)- [1,1’:4’,1’'-terphenyl]-4-carboxylic acid methyl ester"1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate”. However, benzoate esters are typically synthesized through the reaction of the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst.Molecular Structure Analysis
The molecular structure of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” consists of three phenyl rings connected by single bonds, with a pentoxy group attached to one of the phenyl rings and a methyl ester group attached to another1.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not available in the current data. However, as an ester, it could potentially undergo hydrolysis, transesterification, and other reactions typical of the ester functional group.Physical And Chemical Properties Analysis
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” has a molecular weight of 374.5 g/mol1. Its XLogP3, a measure of the compound’s lipophilicity, is 6.81.Safety And Hazards
Specific safety and hazard information for “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is not available in the current data. As with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The future directions for research on “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not specified in the available data. Its potential applications would depend on its physical and chemical properties, as well as the results of future studies.
Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



